molecular formula C25H23N3O3S B15185441 1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-(phenylthio)ethyl)- CAS No. 102429-75-4

1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-(phenylthio)ethyl)-

Cat. No.: B15185441
CAS No.: 102429-75-4
M. Wt: 445.5 g/mol
InChI Key: NRXCTZFTNSLBFX-UHFFFAOYSA-N
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Description

1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-(phenylthio)ethyl)- is a complex organic compound that belongs to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its two methoxyphenyl groups and a phenylthioethyl substituent, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-(phenylthio)ethyl)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.

    Introduction of Methoxyphenyl Groups: This step may involve electrophilic aromatic substitution reactions using methoxybenzene derivatives.

    Attachment of the Phenylthioethyl Group: This can be done through nucleophilic substitution reactions where a phenylthioethyl halide reacts with the triazine intermediate.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-(phenylthio)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halides, acids, or bases depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could involve:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulating biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine: A simpler triazine compound with different substituents.

    2,4-Diamino-6-phenyl-1,3,5-triazine: Another triazine derivative with amino and phenyl groups.

Uniqueness

1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-(phenylthio)ethyl)- is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other triazine derivatives.

Properties

CAS No.

102429-75-4

Molecular Formula

C25H23N3O3S

Molecular Weight

445.5 g/mol

IUPAC Name

5,6-bis(4-methoxyphenyl)-2-(2-phenylsulfanylethyl)-1,2,4-triazin-3-one

InChI

InChI=1S/C25H23N3O3S/c1-30-20-12-8-18(9-13-20)23-24(19-10-14-21(31-2)15-11-19)27-28(25(29)26-23)16-17-32-22-6-4-3-5-7-22/h3-15H,16-17H2,1-2H3

InChI Key

NRXCTZFTNSLBFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)OC)CCSC4=CC=CC=C4

Origin of Product

United States

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